molecular formula C9H7ClFN3O2 B2631490 1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 2155852-19-8

1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No. B2631490
CAS RN: 2155852-19-8
M. Wt: 243.62
InChI Key: IGZXMNAXGHYIJW-UHFFFAOYSA-N
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Description

The compound “1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride” is a fluorinated pyridine derivative . Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Scientific Research Applications

Heterocyclic Synthesis

The compound’s pyridine ring participates in heterocyclic chemistry. Researchers explore its reactivity in constructing fused heterocycles, such as pyrazolo[3,4-b]pyridines . These heterocycles often exhibit diverse biological activities and find applications in medicinal chemistry.

Future Directions

Fluorinated compounds are distributed in plants and microorganisms, and are used in imaging, medicine, materials science . The direct formation of the C-F bond by fluorinase is the most effective and promising method . The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry . Furthermore, the distribution, applications, and future development trends of fluorinated compounds are also outlined .

properties

IUPAC Name

1-(5-fluoropyridin-3-yl)pyrazole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2.ClH/c10-6-3-7(5-11-4-6)13-2-1-8(12-13)9(14)15;/h1-5H,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZXMNAXGHYIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)C2=CC(=CN=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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